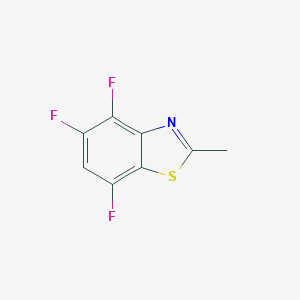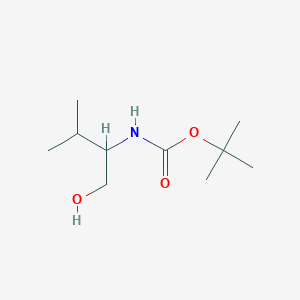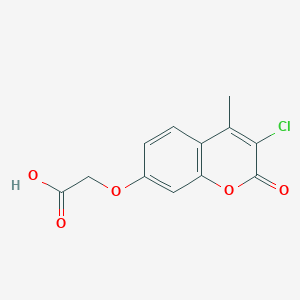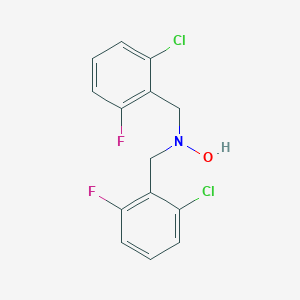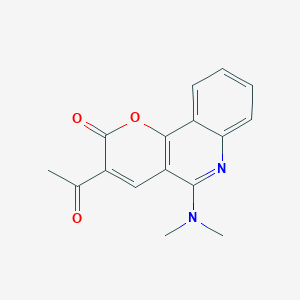
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)- is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is also known as DMAPT and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMAPT involves the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. DMAPT inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that plays a critical role in the regulation of NF-κB activity. This leads to the downregulation of genes involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. DMAPT has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, DMAPT has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMAPT is its relatively simple synthesis method, which allows for large-scale production. Additionally, DMAPT has been extensively studied and has been shown to have a variety of potential applications in scientific research. However, there are also some limitations to using DMAPT in lab experiments. One limitation is that DMAPT is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, DMAPT has been shown to have some toxicity in animal models, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of DMAPT. One potential direction is the development of more water-soluble derivatives of DMAPT, which could improve its efficacy in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of DMAPT and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of DMAPT in humans, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
The synthesis of DMAPT involves the reaction of 3-acetyl-5-aminomethyl-2H-pyran-2-one with dimethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The synthesis of DMAPT is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DMAPT has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, DMAPT has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
172753-39-8 |
|---|---|
Nom du produit |
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)- |
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3 |
Clé InChI |
NZUZEAQHYAGDEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
SMILES canonique |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Autres numéros CAS |
172753-39-8 |
Synonymes |
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)
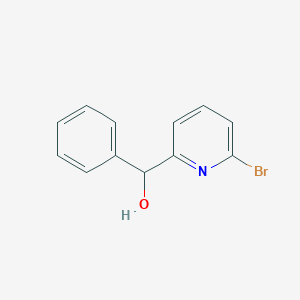
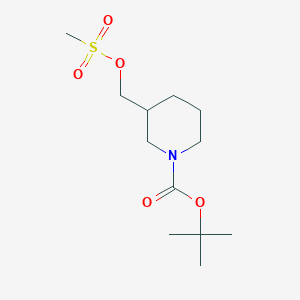

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)

